molecular formula C20H31NO2 B11633543 4-(4-tert-butylphenoxy)-N-cyclohexylbutanamide

4-(4-tert-butylphenoxy)-N-cyclohexylbutanamide

Cat. No.: B11633543
M. Wt: 317.5 g/mol
InChI Key: NMGVENBIJIZNLR-UHFFFAOYSA-N
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Description

4-(4-tert-Butylphenoxy)-N-cyclohexylbutanamide is an organic compound that features a tert-butylphenoxy group attached to a cyclohexylbutanamide backbone

Chemical Reactions Analysis

4-(4-tert-Butylphenoxy)-N-cyclohexylbutanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenoxy)-N-cyclohexylbutanamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

4-(4-tert-Butylphenoxy)-N-cyclohexylbutanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for various specialized applications.

Properties

Molecular Formula

C20H31NO2

Molecular Weight

317.5 g/mol

IUPAC Name

4-(4-tert-butylphenoxy)-N-cyclohexylbutanamide

InChI

InChI=1S/C20H31NO2/c1-20(2,3)16-11-13-18(14-12-16)23-15-7-10-19(22)21-17-8-5-4-6-9-17/h11-14,17H,4-10,15H2,1-3H3,(H,21,22)

InChI Key

NMGVENBIJIZNLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)NC2CCCCC2

Origin of Product

United States

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